3-Penten-2-one, 3-methoxy- (9CI)
CAS No.: 165449-35-4
Cat. No.: VC0062745
Molecular Formula: C6H10O2
Molecular Weight: 114.144
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 165449-35-4 |
---|---|
Molecular Formula | C6H10O2 |
Molecular Weight | 114.144 |
IUPAC Name | 3-methoxypent-3-en-2-one |
Standard InChI | InChI=1S/C6H10O2/c1-4-6(8-3)5(2)7/h4H,1-3H3 |
Standard InChI Key | SKKAVEOCPKZDFP-UHFFFAOYSA-N |
SMILES | CC=C(C(=O)C)OC |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Penten-2-one, 3-methoxy- (9CI) features a linear carbon backbone with a methoxy group (-OCH₃) at the 3-position. The compound contains a carbonyl group at the 2-position and a carbon-carbon double bond, creating the characteristic enone structure. The methoxy substitution at the 3-position likely influences the electron distribution throughout the molecule, affecting its reactivity and physical properties.
The molecular formula of this compound is C₆H₁₀O₂, with a calculated molecular weight of approximately 114.14 g/mol, similar to related compounds such as 3-Penten-2-one, 4-hydroxy-3-methyl-, (3Z)- (9CI) . The structure can be represented using standard chemical notation, with the methoxy group positioned at the 3-carbon and the double bond between carbons 3 and 4.
Physical Properties
Based on comparable compounds with similar structural features, the following physical properties can be estimated for 3-Penten-2-one, 3-methoxy- (9CI):
The compound likely has a distinctive odor, potentially with sweet or herbal notes, as is common with many methoxy-substituted ketones. The presence of the methoxy group would increase the compound's polarity compared to unsubstituted pentenones, potentially enhancing its solubility in polar solvents.
Synthesis Methods and Reactions
Chemical Reactivity
The presence of both a carbonyl group and a carbon-carbon double bond in conjugation creates a system with multiple reactive sites. Key expected reactivity patterns include:
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Nucleophilic addition at the carbonyl carbon
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Conjugate addition (1,4-addition) at the β-carbon
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Electrophilic addition at the double bond
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Potential participation of the methoxy group in elimination reactions
The methoxy group at the 3-position would influence the electronic distribution in the molecule, potentially altering the reactivity compared to unsubstituted pentenones. The electron-donating nature of the methoxy group would likely enhance nucleophilic addition to the carbonyl and modify the reactivity of the double bond.
Comparative Analysis with Similar Compounds
Structural Comparison
The following table compares 3-Penten-2-one, 3-methoxy- (9CI) with structurally similar compounds identified in the scientific literature:
This comparison highlights the unique positioning of the methoxy group in 3-Penten-2-one, 3-methoxy- (9CI), which distinguishes it from other substituted pentenones and likely confers specific chemical behaviors.
Property Comparison
Comparing physical and chemical properties:
Research Findings and Future Directions
Current Knowledge Gaps
Direct research specifically addressing 3-Penten-2-one, 3-methoxy- (9CI) appears limited in the current scientific literature. Key knowledge gaps include:
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Detailed physical and spectroscopic characterization
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Optimized synthesis methodologies
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Comprehensive toxicological evaluation
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Structure-activity relationships in biological systems
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Potential natural sources of this compound
These gaps present opportunities for future research to expand our understanding of this specific methoxy-substituted enone.
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